Cas no 93851-06-0 (1H-1,2,4-Triazole-1-ethanol,b-(cyclohexylmethylene)-a-(1,1-dimethylethyl)-, (aS,bE)-)

1H-1,2,4-Triazole-1-ethanol,b-(cyclohexylmethylene)-a-(1,1-dimethylethyl)-, (aS,bE)- structure
93851-06-0 structure
Product Name:1H-1,2,4-Triazole-1-ethanol,b-(cyclohexylmethylene)-a-(1,1-dimethylethyl)-, (aS,bE)-
CAS No:93851-06-0
MF:C15H25N3O
MW:263.37850356102
CID:813298
PubChem ID:44149805
Update Time:2025-04-19

1H-1,2,4-Triazole-1-ethanol,b-(cyclohexylmethylene)-a-(1,1-dimethylethyl)-, (aS,bE)- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole-1-ethanol,b-(cyclohexylmethylene)-a-(1,1-dimethylethyl)-, (aS,bE)-
    • alpha-tert-butyl-[S-(E)]-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol
    • 93851-06-0
    • DTXSID901132271
    • EINECS 299-115-9
    • alpha-tert-Butyl-(S-(E))-beta-(cyclohexylmethylene)-1H-1,2,4-triazol-1-ethanol
    • (alphaS,betaE)-beta-(Cyclohexylmethylene)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol
    • Inchi: 1S/C15H25N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h9-12,14,19H,4-8H2,1-3H3/b13-9+/t14-/m1/s1
    • InChI Key: CNFMJLVJDNGPHR-KADHNRKRSA-N
    • SMILES: O[C@H](/C(=C\C1CCCCC1)/N1C=NC=N1)C(C)(C)C

Computed Properties

  • Exact Mass: 263.2
  • Monoisotopic Mass: 263.2
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.9A^2
  • XLogP3: 3.9
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